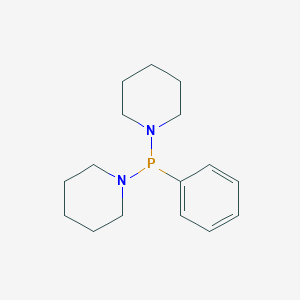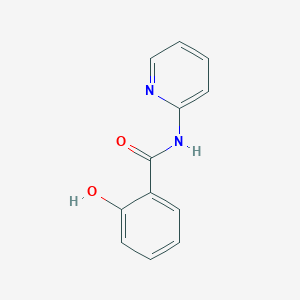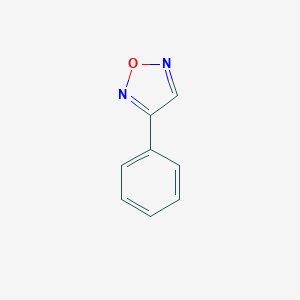![molecular formula C12H25NO6S B084122 Ethanaminium, N-ethyl-N,N-dimethyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]-, ethyl sulfate CAS No. 13223-03-5](/img/structure/B84122.png)
Ethanaminium, N-ethyl-N,N-dimethyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]-, ethyl sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanaminium, N-ethyl-N,N-dimethyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]-, ethyl sulfate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry.
Mecanismo De Acción
The mechanism of action of Ethanaminium, N-ethyl-N,N-dimethyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]-, ethyl sulfate is not fully understood. However, it is believed to work by inhibiting the production of pro-inflammatory cytokines, inducing apoptosis in cancer cells, and acting as an insecticide.
Efectos Bioquímicos Y Fisiológicos
Ethanaminium, N-ethyl-N,N-dimethyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]-, ethyl sulfate has been found to have several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation in the body. It has also been found to induce apoptosis in cancer cells, which can slow or stop the growth of cancerous tumors. Additionally, Ethanaminium, N-ethyl-N,N-dimethyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]-, ethyl sulfate has been found to have insecticidal properties, which can be used to control pests in agriculture.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethanaminium, N-ethyl-N,N-dimethyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]-, ethyl sulfate has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, making it readily available for research purposes. Additionally, it has been found to have anti-inflammatory and insecticidal properties, making it a potential candidate for further research in these areas. However, one limitation is that the mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on Ethanaminium, N-ethyl-N,N-dimethyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]-, ethyl sulfate. One direction is to further study its anti-inflammatory properties and its potential use in treating inflammatory diseases. Another direction is to study its insecticidal properties and its potential use in controlling pests in agriculture. Additionally, further research is needed to fully understand the mechanism of action and to explore its potential use in cancer therapy.
Conclusion:
Ethanaminium, N-ethyl-N,N-dimethyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]-, ethyl sulfate is a chemical compound that has potential applications in various fields, including medicine, agriculture, and industry. Its anti-inflammatory and insecticidal properties make it a potential candidate for further research in these areas. Additionally, its ability to induce apoptosis in cancer cells makes it a potential candidate for cancer therapy. However, further research is needed to fully understand its mechanism of action and to explore its potential applications.
Métodos De Síntesis
Ethanaminium, N-ethyl-N,N-dimethyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]-, ethyl sulfate can be synthesized through a multistep process involving the reaction of various chemical compounds. The synthesis method involves the reaction of N-ethyl-N,N-dimethylamine, 2-methylacryloyl chloride, and ethyl sulfate in the presence of a catalyst. The resulting product is a white crystalline powder that is soluble in water and ethanol.
Aplicaciones Científicas De Investigación
Ethanaminium, N-ethyl-N,N-dimethyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]-, ethyl sulfate has several potential scientific research applications. It has been studied for its anti-inflammatory properties and has been found to inhibit the production of pro-inflammatory cytokines. It has also been studied for its potential use as a pesticide due to its insecticidal properties. Additionally, Ethanaminium, N-ethyl-N,N-dimethyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]-, ethyl sulfate has been studied for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.
Propiedades
Número CAS |
13223-03-5 |
|---|---|
Nombre del producto |
Ethanaminium, N-ethyl-N,N-dimethyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]-, ethyl sulfate |
Fórmula molecular |
C12H25NO6S |
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
ethyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;ethyl sulfate |
InChI |
InChI=1S/C10H20NO2.C2H6O4S/c1-6-11(4,5)7-8-13-10(12)9(2)3;1-2-6-7(3,4)5/h2,6-8H2,1,3-5H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |
Clave InChI |
QUUVXPUXYIWGHA-UHFFFAOYSA-M |
SMILES |
CC[N+](C)(C)CCOC(=O)C(=C)C.CCOS(=O)(=O)[O-] |
SMILES canónico |
CC[N+](C)(C)CCOC(=O)C(=C)C.CCOS(=O)(=O)[O-] |
Otros números CAS |
13223-03-5 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



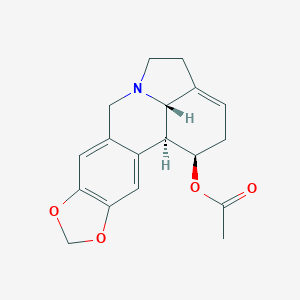
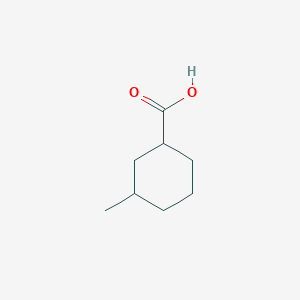

![5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-phenyl-](/img/structure/B84042.png)
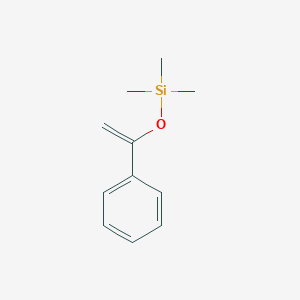



![N-[(4,6-dichloro-1,3,5-triazin-2-yl)methyl]-6-(naphthalen-2-yldiazenyl)naphthalen-2-amine](/img/structure/B84053.png)
